N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine carboxamide core substituted with halogenated aromatic groups. Its structure includes a 3-chloro-2-methylphenyl group attached via an amide linkage and a 2-fluorobenzyl moiety at the 1-position of the dihydropyridine ring. This compound is structurally analogous to kinase inhibitors such as BMS-777607, which target the Met kinase superfamily . However, its specific biological activity remains less characterized in the available literature.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-16(21)8-4-10-18(13)23-19(25)15-7-5-11-24(20(15)26)12-14-6-2-3-9-17(14)22/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWKXRASLJRKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-2-methylaniline, 2-fluorobenzyl bromide, and ethyl acetoacetate.
Step 1: The first step involves the formation of the dihydropyridine ring. This can be achieved through a Hantzsch dihydropyridine synthesis, where ethyl acetoacetate, an aldehyde (such as formaldehyde), and ammonia or an amine (such as 3-chloro-2-methylaniline) are reacted under reflux conditions.
Step 2: The resulting dihydropyridine intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-fluorobenzyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.
Step 3:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group (if present) to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohols or amines.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or receptor binding.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Electronics: It can be used in the synthesis of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved would depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Stability
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ():
This compound differs only in the halogen substituent (bromine vs. chlorine) on the phenyl ring. Crystallographic studies reveal that both the bromo and chloro derivatives adopt near-planar conformations due to extended π-conjugation via the amide bridge, with dihedral angles between aromatic rings of ~8.4° . The bromo analog forms centrosymmetric dimers via intermolecular N–H···O hydrogen bonds, a feature shared with the chloro derivative, indicating isostructural behavior .- The trifluoromethylbenzyl group at the 1-position introduces strong electron-withdrawing effects, which may alter binding affinity compared to the 2-fluorobenzyl group in the target compound .
Pharmacological Analogs: BMS-777607
- BMS-777607 (): This Met kinase inhibitor shares the dihydropyridine carboxamide scaffold but differs in substituents: a 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl group and a 4-ethoxy-1-(4-fluorophenyl) moiety. BMS-777607 exhibits potent inhibitory activity (IC₅₀ = 3.9 nM against Met kinase) and oral bioavailability, highlighting the importance of electron-withdrawing substituents (e.g., fluorine, chlorine) in enhancing target engagement . The target compound’s 2-fluorobenzyl group may similarly improve metabolic stability but lacks the aminochloropyridine moiety critical for BMS-777607’s efficacy.
Tautomeric Behavior and Reactivity
- This tautomeric preference is conserved across halogen-substituted analogs, suggesting stability imparted by intramolecular hydrogen bonding .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Parameters ()
| Parameter | N-(3-Cl-2-MePh) Derivative | N-(3-Br-2-MePh) Derivative |
|---|---|---|
| Dihedral Angle (°) | 8.38 | 8.38 |
| Hydrogen Bonding | N–H···O dimerization | N–H···O dimerization |
| Tautomer | Keto-amine | Keto-amine |
Research Findings and Implications
- Halogen Effects : Chlorine and bromine substituents minimally affect conformation but significantly alter molecular weight and polarizability, which may influence pharmacokinetics .
- Fluorine’s Role: The 2-fluorobenzyl group in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated analogs, as seen in related kinase inhibitors .
- Synthetic Challenges : Similar compounds are synthesized via nucleophilic substitution or condensation reactions, with pyridine derivatives prone to tautomerism under acidic conditions .
Biological Activity
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structure and Composition
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClF N3O |
| Molecular Weight | 351.81 g/mol |
| LogP | 6.3144 |
| Polar Surface Area | 32.658 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound's structure features a dihydropyridine core, which is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study by demonstrated that derivatives of this compound can act as potent inhibitors of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway.
In Vitro Studies
In vitro studies showed that certain derivatives inhibited cell growth in various cancer cell lines, including SJSA-1 cells. The inhibition was quantified, revealing that some compounds were significantly more effective than others.
The mechanism of action for this compound appears to involve the modulation of the MDM2-p53 interaction, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells. This is crucial for therapeutic strategies aimed at cancers with MDM2 overexpression.
Antibacterial Activity
In addition to anticancer properties, this compound has shown antibacterial activity against various strains of bacteria. A related compound demonstrated effectiveness against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential applications in treating bacterial infections .
Case Study 1: MDM2 Inhibition
In a controlled study, a derivative of this compound was administered to mice with tumors expressing high levels of MDM2. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups .
Case Study 2: Antibacterial Efficacy
A series of tests were conducted on bacterial cultures treated with the compound. Results showed a significant reduction in bacterial growth rates, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
